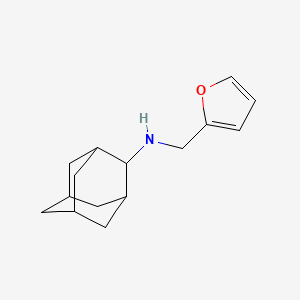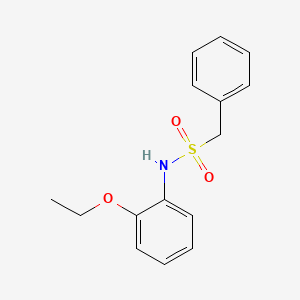
N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a phenyl ring, which is further connected to an ethoxyphenyl group. Its unique structure makes it a subject of interest for researchers exploring new materials and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-ethoxyaniline and phenylmethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance production efficiency. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used, often in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia or amines, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides or sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides or amides.
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its sulfonamide group makes it a versatile building block for pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-N'-phenylmethanesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2-hydroxyphenyl)-1-phenylmethanesulfonamide: Similar core structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness: N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide stands out due to its ethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15-11-7-6-10-14(15)16-20(17,18)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXTXBXYJTZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-CHLOROPHENYL)-2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5839798.png)
![4-({5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}SULFONYL)MORPHOLINE](/img/structure/B5839821.png)
![4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B5839837.png)
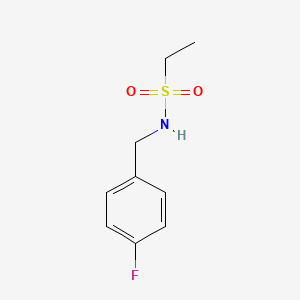
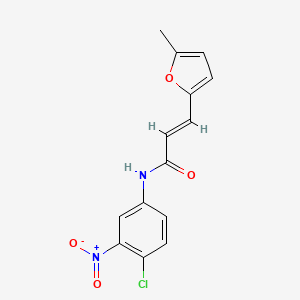

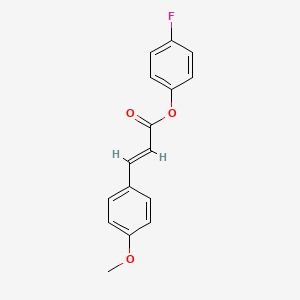
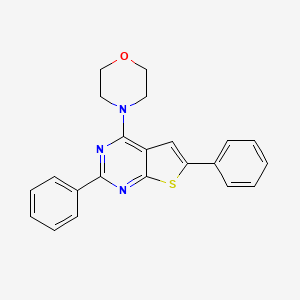
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5839891.png)
![2-methylpropyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5839895.png)
![N-2,1,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5839905.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5839910.png)
![ethyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5839911.png)
